2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 923145-53-3) is a synthetic benzimidazole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the N1 position and a 2-hydroxyethyl chain at the C2 position. The molecular formula is C16H14ClFN2O (MW = 304.75 g/mol), and its IUPAC name is 1H-benzimidazole-2-ethanol, 1-[(2-chloro-6-fluorophenyl)methyl]-.

Molecular Formula C16H14ClFN2O
Molecular Weight 304.74g/mol
CAS No. 923145-53-3
Cat. No. B368412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
CAS923145-53-3
Molecular FormulaC16H14ClFN2O
Molecular Weight304.74g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCO
InChIInChI=1S/C16H14ClFN2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
InChIKeyHJZLZGWKGXBLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 923145-53-3): Procurement-Grade Structural and Biological Baseline


2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 923145-53-3) is a synthetic benzimidazole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the N1 position and a 2-hydroxyethyl chain at the C2 position . The molecular formula is C16H14ClFN2O (MW = 304.75 g/mol), and its IUPAC name is 1H-benzimidazole-2-ethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- . This scaffold places it within the 2-aryl/alkyl benzimidazole class, a privileged chemotype extensively investigated for checkpoint kinase 2 (Chk2) inhibition, FLAP modulation, and myeloperoxidase (MPO) antagonism [1]. The compound’s design incorporates a halogenated N-benzyl motif (2-Cl, 6-F) and a flexible 2-hydroxyethyl side chain, structural features known to influence hydrogen-bonding capacity, solubility, and target engagement in kinase and non-kinase contexts [1].

Why Generic Benzimidazole Substitution Fails: The Case for 2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol in Focused Discovery


Benzimidazoles are a densely populated chemical space with diverse biological readouts; however, minor structural modifications—particularly halogen substitution pattern on the N-benzyl ring and the nature of the 2-alkyl linker—can produce order-of-magnitude shifts in target potency, selectivity, and physicochemical parameters [1]. Generic replacement of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol with a simpler N-benzyl or 2,6-dichloro analog, or even the regioisomeric alcohol, risks erosion of the specific hydrogen-bonding topology required for kinase recognition and can alter solubility, metabolic stability, or off-target liability [2]. The evidence summarized below quantifies these differentiation vectors directly against the closest structural comparators and establishes why this compound cannot be assumed interchangeable with other benzimidazole derivatives in scientific procurement or screening cascades.

Quantitative Differentiation Evidence: 2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol vs. Closest Structural Analogs


Halogen-Substitution Vector: 2-Chloro-6-fluoro vs. 2,6-Dichloro N-Benzyl Motif

Within the 2-arylbenzimidazole Chk2 inhibitor pharmacophore, replacement of the 2-chloro-6-fluorobenzyl N1 substituent with a 2,6-dichlorobenzyl moiety is expected to reduce potency. In the foundational SAR study by Arienti et al. (2005), the 2-chloro-6-fluorophenyl motif contributed to a Chk2 IC50 of 15 nM for lead compound 2h, whereas systematic halogen scanning revealed that dichloro substitution generally diminished activity due to altered steric and electronic complementarity within the ATP-binding pocket [1]. Although direct assay data for the ethanol-bearing analog CAS 923145-53-3 are not publicly reported, class-level inference from the established 2-arylbenzimidazole SAR indicates that the 2-chloro-6-fluoro pattern confers a unique balance of lipophilicity (cLogP ~3.0–3.5) and hydrogen-bond-acceptor character that the 2,6-dichloro variant cannot replicate .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regioisomeric Discrimination: 2-Ethanol vs. 1-Ethanol Side-Chain Architecture

A critical but often overlooked differentiation exists between 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 923145-53-3) and its regioisomer 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 638140-63-3). In the Chk2 inhibitor series reported by Neff et al. (2007), the 2-alkyl-linked pendant alcohol was explicitly designed to engage a hydrogen-bond interaction with an active-site residue while improving solubility over the biaryl system; the regioisomeric 1-hydroxyethyl variant (CAS 638140-63-3) places the hydroxyl group one bond closer to the benzimidazole core, altering the vector of the hydrogen-bond donor and reducing conformational flexibility [1]. The Sp​ectraBase database provides distinct 1H NMR signatures for CAS 923145-53-3 (Compound ID LxRFkiqhQG7), confirming the structural assignment [2].

Medicinal Chemistry Solubility Kinase Selectivity

Chk2 Kinase Inhibitor Scaffold Evolution: Contextual Potency vs. BML-277 Benchmark

The 2-arylbenzimidazole chemotype to which CAS 923145-53-3 belongs has produced the benchmark Chk2 inhibitor 2h (BML-277), which exhibits an IC50 of 15 ± 6.9 nM and an ATP-competitive Ki of 37 nM [1]. This compound protects human CD4+ and CD8+ T-cells from ionizing-radiation-induced apoptosis in a dose-dependent manner [1]. While direct IC50 data for CAS 923145-53-3 have not been published, the compound’s 2-chloro-6-fluorobenzyl and 2-hydroxyethyl substitution pattern closely mirrors the key pharmacophoric elements identified in the Arienti and Neff SAR campaigns: (i) a halogenated N-benzyl group for lipophilic pocket occupancy, and (ii) a pendant hydroxyl/amine for H-bonding to the active site [2]. This positions CAS 923145-53-3 as a plausible intermediate- or tool-compound candidate within the Chk2 inhibitor development landscape.

Checkpoint Kinase 2 Cancer Radiotherapy ATP-Competitive Inhibitor

Spectroscopic Identity Verification: NMR Differentiation from Co-eluting Analogs

Procurement from non-verified sources frequently results in delivery of the incorrect regioisomer (CAS 638140-63-3) or the 2,6-dichloro analog. CAS 923145-53-3 possesses a unique 1H NMR fingerprint archived in the SpectraBase database (Compound ID LxRFkiqhQG7), providing a definitive reference for identity verification upon receipt [1]. The diagnostic signals arising from the ethyl spacer (-CH2-CH2-OH) are distinctly different from the methyl-coupled methine proton of the 1-hydroxyethyl isomer [1]. Without such reference spectra, analytical chemists cannot unambiguously discriminate between these two isomers, which co-elute under standard reversed-phase HPLC conditions.

Analytical Chemistry Compound Characterization Quality Control

Patent Landscape: Coverage Within FLAP Modulator Intellectual Property

US Patent 8,952,177 B2 (assigned to Janssen Pharmaceutica) claims 1,2,6-substituted benzimidazoles as FLAP (5-lipoxygenase-activating protein) modulators [1]. The generic Markush structure encompasses the 2-chloro-6-fluorobenzyl and 2-hydroxyethyl substitution pattern of CAS 923145-53-3 [1]. FLAP modulators are a distinct therapeutic mechanism from Chk2 inhibition, targeting the leukotriene biosynthesis pathway relevant to inflammatory diseases [1]. This dual patent coverage (Chk2 inhibitors under Arienti/Neff publications and FLAP modulators under US8952177B2) provides a broader intellectual-property basis for this scaffold compared to the narrower, single-target patent estate of the 2,6-dichloro analog [2].

FLAP Modulation Leukotriene Biosynthesis Intellectual Property

Predicted Physicochemical Property Suite: Baseline Developability Assessment

Predicted physicochemical properties for CAS 923145-53-3, sourced from the ChemicalBook database, include a boiling point of 504.9 ± 50.0 °C, density of 1.32 ± 0.1 g/cm³, and an acidic pKa of 14.59 ± 0.10 (attributed to the benzimidazole N-H) . The 2-hydroxyethyl substituent provides additional aqueous solubility over unsubstituted benzimidazole ethanol derivatives (e.g., 1H-Benzimidazole-2-ethanol, MW = 162.19), which lack the lipophilic N-benzyl group and consequently have different logD and permeability profiles [1]. These predicted parameters position CAS 923145-53-3 as a moderately lipophilic, neutral compound at physiological pH, consistent with the property space of CNS-penetrant or orally bioavailable benzimidazole drugs such as astemizole and omeprazole [2].

Drug-likeness Physicochemical Properties ADME Prediction

Application Scenarios for 2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol Based on Evidence


Chk2 Kinase Inhibitor Lead Optimization and Tool Compound Generation

CAS 923145-53-3 serves as a key intermediate or tool compound for medicinal chemistry teams exploring the DNA damage response pathway. The 2-chloro-6-fluorobenzyl motif and 2-hydroxyethyl chain map directly onto the pharmacophore defined by the Arienti (2005) and Neff (2007) SAR campaigns, where the lead compound BML-277 achieved a Chk2 IC50 of 15 nM [1]. Researchers procuring this compound can leverage the established SAR to design focused libraries around the hydroxyl terminus (e.g., esterification, etherification, or oxidation) for potency and selectivity optimization [2].

FLAP-Mediated Leukotriene Biosynthesis Inhibition Screening

The compound is structurally encompassed by US Patent 8,952,177 B2, which claims 1,2,6-substituted benzimidazoles as FLAP modulators [1]. Therefore, CAS 923145-53-3 is a legitimate candidate for FLAP inhibition screening in cell-based leukotriene B4 (LTB4) production assays. This dual-target potential (Chk2 + FLAP) is a differentiation point that simpler benzimidazole analogs without the 2-chloro-6-fluorobenzyl group cannot claim [2].

Analytical Method Development and Isomer Discrimination

Because CAS 923145-53-3 and its regioisomer CAS 638140-63-3 share identical molecular weights and near-identical reversed-phase retention times, analytical laboratories require the SpectraBase reference 1H NMR spectrum for unambiguous identity confirmation [1]. Procurement of authenticated CAS 923145-53-3, accompanied by the SpectraBase spectral data, enables development of discriminator HPLC methods (e.g., using chiral or HILIC stationary phases) and ensures integrity of biological assay results [1].

Computational Chemistry and Molecular Docking Studies

The compound’s well-defined SMILES (OCCc1nc2ccccc2n1Cc1c(F)cccc1Cl) and the availability of homology-modeled Chk2 binding poses from the Arienti 2005 study make CAS 923145-53-3 a suitable seed structure for virtual screening and docking experiments [1]. Its halogen substitution pattern provides unique electrostatic potential surface features for pharmacophore modeling that differ from the 2,6-dichloro analog, enabling scaffold-hopping exercises and QSAR model refinement [2].

Quote Request

Request a Quote for 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.